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Get Quote

Executive Summary
LCB 03-0110 dihydrochloride is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.[1]

While originally characterized as a c-Src inhibitor (

nM), its pharmacological value lies in its unique dual-inhibition profile targeting both Src Family
Kinases (SFKs) and Discoidin Domain Receptors (DDR1/2).

Unlike highly selective probes, LCB 03-0110’s cross-reactivity with BTK, Syk, and VEGFR-2

defines its therapeutic utility in fibrosis, wound healing, and angiogenesis. This guide provides

the experimental framework to profile this compound, distinguishing its primary efficacy from

off-target effects compared to standard alternatives like Dasatinib and PP2.

Mechanistic Profile & Signaling Architecture
LCB 03-0110 functions by occupying the hydrophobic ATP-binding pocket of the kinase

domain. Its efficacy is highly conformation-dependent; for instance, it inhibits the active form of

DDR2 (

nM) significantly more potently than the non-active form (
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nM).

Diagram 1: Dual Pathway Inhibition (Src & DDR)
The following diagram illustrates the convergence of LCB 03-0110 targets on fibrotic and

inflammatory signaling pathways.
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Caption: LCB 03-0110 blocks fibrotic signaling by dual inhibition of upstream collagen

receptors (DDR) and downstream effectors (c-Src).

Comparative Profiling: LCB 03-0110 vs. Alternatives
When selecting a chemical probe, specificity is relative. Use the table below to determine if

LCB 03-0110 is the correct tool for your specific hypothesis.

Feature LCB 03-0110
Dasatinib (Clinical
Std)

PP2 (Historical Std)

Primary Target c-Src / DDR1 / DDR2 c-Src / Abl / c-Kit
SFKs (Src Family

Kinases)

c-Src IC50 1.3 nM 0.5 - 0.8 nM ~5 nM

DDR2 IC50 6.0 nM ~1 nM > 1000 nM (Poor)

Key Cross-Reactivity
BTK, Syk, VEGFR-2,

Tie2
PDGFR, EphA2, BTK

EGFR, RIP2, CK1

(Dirty profile)

Selectivity Profile

Fibrosis-Optimized:

High potency against

collagen receptors.

Broad Spectrum:

"Sledgehammer" for

SFK/Abl.

Low: Significant off-

target toxicity;

obsolete for rigorous

signaling studies.

Cellular Toxicity
Low (Corneal

epithelial safe)
Moderate to High

High (Non-specific

cytotoxicity)

Best Use Case

Fibrosis, Wound

Healing, Angiogenesis

models.

CML, broad SFK

knockdown.

Not recommended for

new studies.

Critical Insight: If your study requires strict exclusion of Abl kinase inhibition, LCB 03-0110 is

preferable to Dasatinib, though it still retains significant multi-kinase activity.
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To validate LCB 03-0110 activity in your specific model, you must demonstrate dose-dependent

inhibition of Tyr416-Src (activation loop) and Tyr740-DDR2.

Protocol A: Cellular Target Engagement (Western Blot)
Objective: Verify dual inhibition of Src and DDR2 in a fibrotic model (e.g., HDF or LX-2 cells).

Reagents:

LCB 03-0110 2HCl: Dissolve in sterile water or DMSO to 10 mM stock. Store at -20°C.

Stimulant: TGF-β1 (5 ng/mL) or Collagen Type I.

Step-by-Step Workflow:

Seeding: Plate cells (e.g., Human Dermal Fibroblasts) at

cells/well in 6-well plates. Starve in serum-free media for 12–24h.

Pre-treatment: Treat with LCB 03-0110 dose curve: 0, 1, 10, 100, 1000 nM for 1 hour.

Control: DMSO (Vehicle).

Comparator: Dasatinib (100 nM).

Stimulation: Add TGF-β1 (5 ng/mL) or seed onto Collagen-coated plates. Incubate for 30 min

(for phosphorylation) or 24h (for protein expression like

-SMA).

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in

RIPA buffer.

Immunoblotting:

Primary Antibodies: p-Src (Tyr416), Total Src, p-DDR2 (Tyr740), Total DDR2.

Loading Control: GAPDH or

-Actin.
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Analysis: Calculate the ratio of Phospho/Total protein.

Success Criterion:

reduction in p-Src at 10 nM;

reduction in p-DDR2 at 100 nM.

Protocol B: In Vitro Kinase Selectivity (Radiometric)
Objective: Quantify cross-reactivity against off-targets (e.g., VEGFR2). Note: Radiometric

assays (

-ATP) are preferred over fluorescence to avoid compound auto-fluorescence interference.

Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.

Substrate Prep: Use Poly(Glu, Tyr) 4:1 peptide substrate (0.2 mg/mL).

Compound Addition: Add LCB 03-0110 (10-point dilution series).

Initiation: Add MgATP mix containing [

-

]ATP.

Incubation: 40 minutes at Room Temperature.

Termination: Add 3% phosphoric acid to stop reaction.

Detection: Spot onto P81 filter paper, wash, and count via scintillation.

Profiling Workflow Visualization
The following diagram outlines the logical flow for validating LCB 03-0110 in a new biological

model.
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Caption: Systematic validation workflow ensuring compound integrity and pathway specificity

before phenotypic assessment.

Interpretation of Cross-Reactivity Data[2]
When analyzing data generated from LCB 03-0110 experiments, apply the following

interpretative filters:

The "DDR Window": If you observe effects at 1–10 nM, they are likely Src-driven. If effects

require >100 nM, they likely involve DDR inhibition or off-target effects on VEGFR/Tie2.

Safety Signals: Unlike Dasatinib, LCB 03-0110 does not typically induce skin atrophy in

topical applications.[2] If cytotoxicity is observed, check for off-target inhibition of cell-cycle

kinases (e.g., CDKs), although this is rare with this scaffold.

Solubility: The dihydrochloride salt is highly water-soluble. If precipitation occurs in media,

ensure the final DMSO concentration is <0.1% or use water for reconstitution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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